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Compound of Interest

Compound Name: 1-Methylpiperidin-4-ol-d4

Cat. No.: B2512375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methylpiperidin-4-ol-d4. Due to the limited availability of direct experimental data for the
deuterated compound, this guide presents the known spectroscopic data for the non-
deuterated analogue, 1-Methylpiperidin-4-ol, and provides expert predictions for the
corresponding deuterated compound's spectra. This approach allows for a thorough
understanding of the expected spectroscopic characteristics of 1-Methylpiperidin-4-ol-d4,
which is crucial for its identification and characterization in research and development settings.

Data Presentation

The following tables summarize the key spectroscopic data for 1-Methylpiperidin-4-ol and the
predicted data for its deuterated analogue, 1-Methylpiperidin-4-ol-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
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Chemical Shift (d)

Compound Multiplicity Assignment
ppm
1-Methylpiperidin-4-ol ~3.7 m CH-OH
~2.8 m Axial CHz (a to N)
~2.2 s N-CHs
Equatorial CHz (a to
~2.1 m
N)
~1.8 m Axial CHz2 (B to N)
Equatorial CHz (B to
~1.6 m
N)
1-Methylpiperidin-4-ol-
~3.7 s (broad) CH-OH
d4
(Predicted) ~2.2 s N-CHs
Signals for deuterated
Absent C-D

positions

Note: In the d4 analogue, the protons at positions 2, 2, 6, and 6 are replaced by deuterium.

This results in the disappearance of the corresponding signals in the *H NMR spectrum. The

multiplicity of the remaining CH-OH proton would simplify, likely to a broad singlet, due to the

absence of adjacent protons.

13C NMR Data
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Compound Chemical Shift () ppm Assignment

1-Methylpiperidin-4-ol ~67.5 C4 (CH-OH)

~55.0 C2, C6 (CH2-N)

~46.0 N-CHs

~34.5 C3, C5 (CH2)

1-Methylpiperidin-4-ol-d4 ~67.5 C4 (CH-OH)

(Predicted) .~54.5.(broadened, lower C2. C6 (CDx-N)
intensity)

~46.0 N-CHs

~34.5 C3, C5 (CHz)

Note: In the 3C NMR spectrum of the d4 analogue, the signals for the deuterated carbons (C2
and C6) would likely appear as broadened multiplets with significantly lower intensity due to the
coupling with deuterium and the absence of the Nuclear Overhauser Effect (NOE)
enhancement from the attached protons.

Mass Spectrometry (MS)

Compound Molecular Formula Molecular Weight Key m/z Fragments

115 (M+), 98, 71, 58,

1-Methylpiperidin-4-ol CeH13NO 115.17 g/mol 42
1-Methylpiperidin-4-ol- 119 (M+), 100, 73, 60,
da CeHoD4NO 119.20 g/mol a4

Note: The molecular ion peak (M+) for the d4 analogue is expected to be shifted by +4 m/z
units compared to the non-deuterated compound. The fragmentation pattern is expected to be
similar, with corresponding shifts in the m/z values of fragments containing the deuterium
labels.

Infrared (IR) Spectroscopy
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Compound Vibrational Frequency (cm~1)  Assignment
1-Methylpiperidin-4-ol ~3300 (broad) O-H stretch
~2930, 2850 C-H stretch (aliphatic)

~1450 C-H bend

~1070 C-O stretch

1-Methylpiperidin-4-ol-d4 ~3300 (broad) O-H stretch

(Predicted) ~2930, 2850 C-H stretch (aliphatic)
~2200-2100 C-D stretch

~1450 C-H bend

~1070 C-O stretch

Note: The most significant change in the IR spectrum of the d4 analogue will be the

appearance of C-D stretching vibrations, typically in the 2200-2100 cm~1 region. The O-H, C-H,

and C-O stretching and bending vibrations are expected to remain largely unchanged.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of 1-

Methylpiperidin-4-ol-d4.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDClIs, D20, or DMSO-de). The choice of solvent will depend on the

solubility of the compound and the desired spectral resolution.

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a standard probe.

e H NMR Acquisition:

o Pulse Sequence: Standard single-pulse sequence.
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o Spectral Width: Approximately 10-12 ppm.
o Number of Scans: 16-64, depending on the sample concentration.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Spectral Width: Approximately 0-200 ppm.
o Number of Scans: 1024 or more, as *3C has a low natural abundance.

o Relaxation Delay: 2-5 seconds.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent such as methanol or acetonitrile.

¢ Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

o ESI-MS:
o lonization Mode: Positive ion mode is typically used for amines.
o Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

o Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-200).

e EI-MS (GC-MS):

o Gas Chromatography: If using GC-MS, select a suitable GC column (e.g., a non-polar
column) and temperature program to achieve good separation.

o lonization Energy: Standard 70 eV.
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o Mass Range: Scan a mass range appropriate for the expected molecular weight and
fragments.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared
between two salt plates (e.g., NaCl or KBr).

o Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry KBr
powder and press it into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCls or CS2) and
place it in a liquid cell.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

[e]

(¢]

Background Correction: A background spectrum of the empty sample holder (or the pure
solvent) should be recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 1-Methylpiperidin-4-ol-d4.
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Caption: General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylpiperidin-4-ol-d4: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2512375#spectroscopic-data-for-1-methylpiperidin-4-
ol-d4-nmr-ms-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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